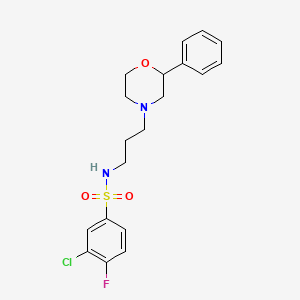
3-chloro-4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22ClFN2O3S and its molecular weight is 412.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-chloro-4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula: C19H22ClFNO2S
- Molecular Weight: 375.90 g/mol
This compound features a sulfonamide group, which is known for its broad spectrum of biological activities, including antibacterial and antitumor effects.
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the sulfonamide moiety in this compound suggests potential antimicrobial activity. Studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.
Anticancer Activity
Recent research has explored the anticancer potential of various sulfonamide derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
-
In Vitro Studies:
- A study investigated the effects of a related sulfonamide on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
-
In Vivo Studies:
- Animal models treated with similar compounds displayed reduced tumor sizes and improved survival rates compared to control groups. These findings underscore the potential of this class of compounds as therapeutic agents in oncology.
Enzyme Inhibition
The compound may also exhibit inhibitory activity against specific enzymes involved in disease processes. For example, it could act as an inhibitor of carbonic anhydrase or other relevant enzymes, which play roles in various physiological and pathological conditions.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profile is crucial for evaluating the safety and efficacy of this compound.
- Absorption: The lipophilicity imparted by the morpholino group may enhance membrane permeability.
- Metabolism: Initial studies suggest that this compound undergoes hepatic metabolism, with potential formation of active metabolites.
- Excretion: Renal excretion is likely, necessitating evaluation of nephrotoxicity in long-term studies.
Data Table: Biological Activity Overview
属性
IUPAC Name |
3-chloro-4-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O3S/c20-17-13-16(7-8-18(17)21)27(24,25)22-9-4-10-23-11-12-26-19(14-23)15-5-2-1-3-6-15/h1-3,5-8,13,19,22H,4,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUWASZBUPZUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














